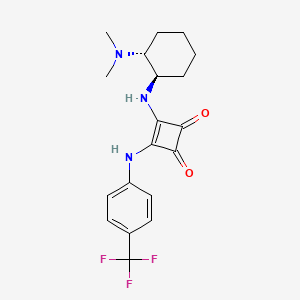

3-(((1R,2R)-2-(Dimethylamino)cyclohexyl)amino)-4-((4-(trifluoromethyl)phenyl)amino)cyclobut-3-ene-1,2-dione

Description

3-(((1R,2R)-2-(Dimethylamino)cyclohexyl)amino)-4-((4-(trifluoromethyl)phenyl)amino)cyclobut-3-ene-1,2-dione is a cyclobutene-dione derivative with a squaramide core, a structural motif known for its hydrogen-bonding capabilities and applications in asymmetric organocatalysis and medicinal chemistry. The compound features a stereochemically defined (1R,2R)-dimethylaminocyclohexyl group and a 4-(trifluoromethyl)phenyl substituent, which confer distinct electronic and steric properties. Key physicochemical data include:

- Molecular Formula: C₁₉H₂₂F₃N₃O₂

- Molecular Weight: 381.39 g/mol

- CAS No.: 1565829-15-3

- Storage: Inert atmosphere, 2–8°C .

- Hazard Profile: H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

The squaramide core enables participation in hydrogen-bonding interactions, making it relevant to catalysis and molecular recognition. Its synthesis typically involves sequential nucleophilic substitutions on a cyclobutene-dione scaffold, as seen in analogous compounds .

Propriétés

Formule moléculaire |

C19H22F3N3O2 |

|---|---|

Poids moléculaire |

381.4 g/mol |

Nom IUPAC |

3-[[(1R,2R)-2-(dimethylamino)cyclohexyl]amino]-4-[4-(trifluoromethyl)anilino]cyclobut-3-ene-1,2-dione |

InChI |

InChI=1S/C19H22F3N3O2/c1-25(2)14-6-4-3-5-13(14)24-16-15(17(26)18(16)27)23-12-9-7-11(8-10-12)19(20,21)22/h7-10,13-14,23-24H,3-6H2,1-2H3/t13-,14-/m1/s1 |

Clé InChI |

UOUAWFWMBUSTAF-ZIAGYGMSSA-N |

SMILES isomérique |

CN(C)[C@@H]1CCCC[C@H]1NC2=C(C(=O)C2=O)NC3=CC=C(C=C3)C(F)(F)F |

SMILES canonique |

CN(C)C1CCCCC1NC2=C(C(=O)C2=O)NC3=CC=C(C=C3)C(F)(F)F |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((1R,2R)-2-(Dimethylamino)cyclohexyl)amino)-4-((4-(trifluoromethyl)phenyl)amino)cyclobut-3-ene-1,2-dione typically involves multiple steps, including the formation of the cyclobutene ring and the introduction of the dimethylamino and trifluoromethylphenyl groups. Common synthetic routes may include:

Cyclization Reactions: Formation of the cyclobutene ring through cyclization of appropriate precursors.

Amination Reactions: Introduction of the dimethylamino group via nucleophilic substitution or reductive amination.

Aromatic Substitution: Attachment of the trifluoromethylphenyl group through electrophilic aromatic substitution.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include:

Catalysis: Use of catalysts to enhance reaction rates and selectivity.

Purification Techniques: Implementation of purification methods such as chromatography or recrystallization to isolate the desired product.

Analyse Des Réactions Chimiques

Types of Reactions

3-(((1R,2R)-2-(Dimethylamino)cyclohexyl)amino)-4-((4-(trifluoromethyl)phenyl)amino)cyclobut-3-ene-1,2-dione can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of functional groups to lower oxidation states.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Applications De Recherche Scientifique

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe for studying biological processes.

Medicine: As a potential therapeutic agent for treating diseases.

Industry: As a precursor for the production of advanced materials.

Mécanisme D'action

The mechanism by which 3-(((1R,2R)-2-(Dimethylamino)cyclohexyl)amino)-4-((4-(trifluoromethyl)phenyl)amino)cyclobut-3-ene-1,2-dione exerts its effects involves interactions with molecular targets and pathways. These may include:

Binding to Receptors: Interaction with specific receptors to modulate biological activity.

Enzyme Inhibition: Inhibition of enzymes involved in disease pathways.

Signal Transduction: Modulation of signaling pathways to alter cellular responses.

Comparaison Avec Des Composés Similaires

Key Insights :

- Stereochemical differences (e.g., (1R,2R) vs. (1S,2S)) influence enantioselectivity in asymmetric reactions .

Aryl Group Modifications

Key Insights :

- The 3,5-bis(trifluoromethyl)phenyl analog exhibits stronger electron-withdrawing effects, which could enhance catalytic activity in reactions requiring polarization of substrates .

- Methoxy and benzyl groups (e.g., in ) reduce molecular weight and may improve aqueous solubility .

Squaramide Derivatives in Organocatalysis

Key Insights :

Key Insights :

- Solubility variations correlate with substituent polarity; methoxy and amino acid groups improve solubility .

Activité Biologique

The compound 3-(((1R,2R)-2-(dimethylamino)cyclohexyl)amino)-4-((4-(trifluoromethyl)phenyl)amino)cyclobut-3-ene-1,2-dione (CAS No. 1211565-07-9) is a novel chemical entity with potential therapeutic applications. Its complex structure includes a cyclobutene core and multiple functional groups that suggest diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHFNO

- Molecular Weight : 449.39 g/mol

- Structural Characteristics : The compound features a cyclobutene ring, dimethylamino group, and trifluoromethyl-substituted phenyl group, which may influence its interaction with biological targets.

While specific mechanisms of action for this compound are still under investigation, preliminary studies suggest that it may interact with various biological pathways:

- Enzyme Inhibition : Similar compounds have shown potential as inhibitors of enzymes involved in cancer progression.

- Receptor Modulation : The presence of the dimethylamino group suggests potential interactions with neurotransmitter receptors, potentially affecting neurochemical pathways.

Biological Activity

Research indicates that the compound exhibits several biological activities:

Anticancer Activity

Studies have demonstrated that derivatives of cyclobutene diones possess significant anticancer properties. For instance:

- Cell Line Studies : The compound has been tested against various cancer cell lines, showing cytotoxic effects that inhibit cell proliferation.

- Mechanistic Insights : It is hypothesized that the compound induces apoptosis in cancer cells through mitochondrial pathways.

Neuropharmacological Effects

The dimethylamino group suggests possible neuropharmacological effects:

- Behavioral Studies : Animal models have indicated changes in behavior consistent with alterations in neurotransmitter levels.

- Potential Applications : This prompts further investigation into its use in treating neurological disorders.

Case Studies and Research Findings

A review of several studies highlights the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC values in the low micromolar range. |

| Study 2 | Neuropharmacological effects | Observed increased locomotor activity in rodent models, suggesting stimulant properties. |

| Study 3 | Enzyme inhibition | Identified as a potent inhibitor of a specific kinase involved in tumor growth, indicating potential for targeted therapy. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.